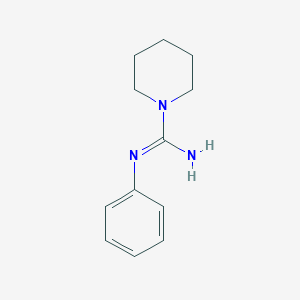
N'-phenylpiperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-phenylpiperidine-1-carboximidamide” is a chemical compound with the CAS Number: 65069-94-5 . It has a molecular weight of 203.29 . The IUPAC name for this compound is N’-phenyl-1-piperidinecarboximidamide .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “N’-phenylpiperidine-1-carboximidamide” is C12H17N3 . The InChI Code for this compound is 1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) .Scientific Research Applications
Poly(ADP-ribose) Polymerase (PARP) Inhibition : A phenylpiperidine-substituted benzimidazole carboxamide, similar in structure to N'-phenylpiperidine-1-carboximidamide, has been developed as a potent PARP inhibitor. It demonstrates high potency against the PARP-1 enzyme and exhibits good in vivo efficacy in cancer models (Penning et al., 2010).
Crystal Structures : The crystal structures of similar compounds, such as N′-aminopyridine-2-carboximidamide, have been studied. These molecules form hydrogen-bonded networks and chains in their crystalline states, contributing to the understanding of molecular interactions and crystal engineering (Eya’ane Meva et al., 2017).
Antimicrobial Activity : Heterocyclic sulfamoyl-phenyl-carboximidamides, similar to N'-phenylpiperidine-1-carboximidamide, have shown promising antibacterial potency. This suggests their potential application in developing new antimicrobial agents (Gobis et al., 2012).
Alpha(1a) Adrenoceptor Antagonists : Compounds with phenylpiperazine side chains, similar to N'-phenylpiperidine-1-carboximidamide, have been investigated as alpha(1a) adrenoceptor antagonists. These are relevant in treatments for conditions like benign prostatic hyperplasia (Lagu et al., 1999).
Synthesis of Alkaloids : δ-Amino β-Keto esters, which include phenylpiperidine derivatives, serve as building blocks for alkaloid synthesis. This is significant in the field of organic synthesis and drug development (Davis et al., 2000).
Anti-hyperglycemic Activity : Carboximidamides linked with pyrimidine moiety have been evaluated for their anti-hyperglycemic effects. This research indicates potential therapeutic applications for diabetes treatment (Moustafa et al., 2021).
Safety and Hazards
Future Directions
Piperidines and their derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N'-phenylpiperidine-1-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c13-12(15-9-5-2-6-10-15)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEFIKHIRATNEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-phenylpiperidine-1-carboximidamide | |
CAS RN |
65069-94-5 |
Source


|
| Record name | N'-phenylpiperidine-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

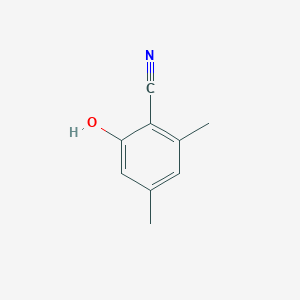
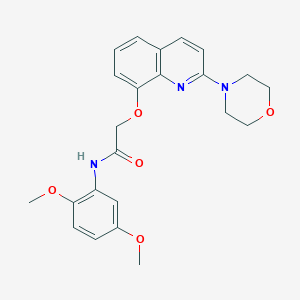
![1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride](/img/structure/B2395033.png)
![1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2395035.png)
![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)
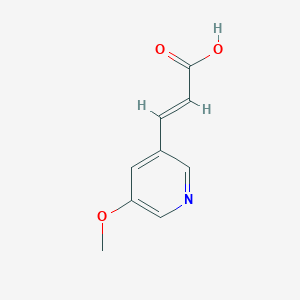
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)


![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)
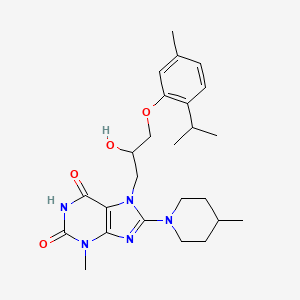
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)